2-[(Phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl thiocyanate
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Overview
Description
N-[3-(CYANOSULFANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core and a cyanosulfanyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(CYANOSULFANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenylthiourea.
Introduction of the Cyanosulfanyl Group: The cyanosulfanyl group is introduced via a nucleophilic substitution reaction, where a cyano group is added to the sulfur atom of the benzothiophene core.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, where the benzothiophene derivative is reacted with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(CYANOSULFANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the cyanosulfanyl group to a thiol or thioether.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzamides.
Scientific Research Applications
N-[3-(CYANOSULFANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent and its ability to inhibit enzymes like 5-lipoxygenase (5-LOX).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Material Science: The unique electronic properties of the benzothiophene core make it useful in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which N-[3-(CYANOSULFANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- **N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
N-[3-(CYANOSULFANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZAMIDE is unique due to its combination of a benzothiophene core and a cyanosulfanyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H14N2OS2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2-benzamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl) thiocyanate |
InChI |
InChI=1S/C16H14N2OS2/c17-10-20-14-12-8-4-5-9-13(12)21-16(14)18-15(19)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,18,19) |
InChI Key |
YAWCUSGSEQWZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)SC#N |
Origin of Product |
United States |
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